Cefetamet sodium
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Overview
Description
Cefetamet sodium is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This compound is particularly effective against pathogens such as Escherichia coli, Haemophilus influenzae, and Streptococcus pneumoniae . This compound is often used in clinical settings to treat infections of the respiratory tract, urinary tract, and other bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefetamet sodium can be synthesized through a series of chemical reactions involving the condensation of specific intermediates. One common method involves the reaction of cepham-he-beauty with baking soda in deionized water, followed by pH control, decolouration with activated charcoal, filtration, and spray drying . This method simplifies the operation and reduces production costs.
Industrial Production Methods: The industrial production of this compound often employs spray drying techniques to ensure high purity and yield. The process involves mixing the raw materials in a controlled environment, followed by spray drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cefetamet sodium undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its antibacterial activity.
Reduction: Reduction reactions can modify the oxidation state of the compound, impacting its stability and efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites within the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various cefetamet derivatives with modified antibacterial properties .
Scientific Research Applications
Cefetamet sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cephalosporins under different chemical conditions.
Biology: Researchers use this compound to investigate bacterial resistance mechanisms and the efficacy of new antibacterial agents.
Medicine: It is employed in clinical trials to evaluate its effectiveness against various bacterial infections and to develop new formulations for improved delivery.
Industry: this compound is used in the pharmaceutical industry for the production of antibiotics and related compounds
Mechanism of Action
Cefetamet sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria . The compound is particularly effective against bacteria that produce beta-lactamase enzymes, which can degrade other beta-lactam antibiotics .
Comparison with Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Ceftriaxone: Known for its long half-life and once-daily dosing, making it convenient for outpatient therapy.
Ceftazidime: Effective against Pseudomonas aeruginosa, a pathogen not well-covered by cefetamet sodium.
Uniqueness: this compound is unique due to its high stability against beta-lactamase enzymes and its broad-spectrum activity. Unlike some other cephalosporins, it is particularly effective against certain Gram-negative bacteria and has a favorable pharmacokinetic profile, making it suitable for various clinical applications .
Properties
CAS No. |
65243-25-6 |
---|---|
Molecular Formula |
C14H14N5NaO5S2 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H15N5O5S2.Na/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6;/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23);/q;+1/p-1/b18-7-;/t8-,12-;/m1./s1 |
InChI Key |
NZQJSIPYDOTDFS-KYIYMPJCSA-M |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
65243-25-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cefetamet sodium; Ro 15-8074/001; Ro-15-8074/001; Ro15-8074/001; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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